N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
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Overview
Description
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluoro-methylbenzenesulfonyl group, an oxazinan ring, and a morpholinyl-ethyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with an oxazinan derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonyl-oxazinan intermediate. This intermediate is then reacted with N-(2-morpholin-4-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved are still under investigation, but the compound’s unique structure allows it to interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylbenzenesulfonyl chloride
- N-(2-morpholin-4-yl)ethylamine
- Oxazinan derivatives
Uniqueness
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Biological Activity
The compound N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic molecule with potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, emphasizing its implications in cancer therapy and other therapeutic areas.
Structural Features
The compound features a complex structure characterized by:
- An oxazinan ring , which contributes to its biological activity.
- A sulfonyl group , enhancing interactions with biological targets.
- A morpholine moiety , providing additional functional properties.
Molecular Formula
The molecular formula for this compound is C22H25F2N3O5S.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can facilitate binding to active sites, leading to modulation of enzymatic activities or receptor signaling pathways. The specific mechanisms may include:
- Enzyme inhibition : Modulating the activity of enzymes involved in cancer proliferation.
- Receptor interaction : Binding to specific receptors that regulate cell growth and survival.
Anticancer Activity
Research has shown that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related oxazinan derivatives can induce cell cycle arrest and inhibit tubulin polymerization, which is crucial for cancer cell division.
Case Studies
- Cytotoxicity Evaluation : In a study evaluating several oxazinan derivatives, compounds were tested against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The most effective compounds showed IC50 values ranging from 4.47 to 52.8 μM, indicating potent antiproliferative activity .
- Mechanistic Insights : Molecular docking studies revealed that these compounds could effectively bind at the colchicine site on tubulin, suggesting a potential mechanism for their anticancer effects .
Other Biological Activities
Beyond anticancer properties, the compound has been investigated for:
- Anti-inflammatory effects : Similar structures have shown promise in reducing inflammation markers.
- Antimicrobial properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential applications in treating infections.
Research Findings Summary Table
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the oxazinan ring through cyclization.
- Introduction of the sulfonyl group using sulfonyl chlorides.
- Final coupling with morpholine derivatives.
Industrial Applications
This compound is not only relevant for academic research but also has potential applications in pharmaceuticals and materials science due to its unique structural features.
Properties
IUPAC Name |
N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O6S/c1-15-13-16(3-4-17(15)21)32(28,29)25-6-2-10-31-18(25)14-23-20(27)19(26)22-5-7-24-8-11-30-12-9-24/h3-4,13,18H,2,5-12,14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXILYCXTBHUTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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